

A Comprehensive Technical Guide to the Thermal Properties of Polyvinylpyrrolidone

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Compound of Interest

Compound Name: Polyvinylpyrrolidone

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Polyvinylpyrrolidone (PVP), a synthetic polymer renowned for its versatility, is a cornerstone excipient in the pharmaceutical industry. Its biocompatibility, low toxicity, and tunable properties make it an invaluable component in a myriad of applications, from tablet binding to the stabilization of amorphous solid dispersions. A thorough understanding of its thermal properties is paramount for formulation development, manufacturing process optimization, and ensuring the stability and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of the core thermal characteristics of PVP, detailed experimental methodologies for their determination, and a summary of key quantitative data.

Core Thermal Properties of Polyvinylpyrrolidone

Polyvinylpyrrolidone is an amorphous polymer, meaning it does not exhibit a true melting point but rather a glass transition temperature (T_g). Above this temperature, it transitions from a rigid, glassy state to a more flexible, rubbery state. The thermal behavior of PVP is significantly influenced by its molecular weight and, due to its hygroscopic nature, its moisture content.

Data Summary

The following tables summarize the key thermal properties of **polyvinylpyrrolidone** based on a review of scientific literature. It is crucial to note that these values can vary depending on the

specific grade (molecular weight) of PVP, its moisture content, and the experimental conditions under which they were measured.

Thermal Property	Value Range	Notes
Glass Transition Temperature (T _g)	110 - 180 °C	Highly dependent on molecular weight and moisture content. Higher molecular weight generally leads to a higher T _g . Increased moisture content significantly lowers the T _g .
Decomposition Temperature	Onset typically > 250 °C	The exact temperature of decomposition and the degradation profile depend on the atmosphere (e.g., inert or oxidative) and heating rate.
Specific Heat Capacity (C _p)	~1.2 J·g ⁻¹ ·K ⁻¹ at 25°C	This value can vary with temperature.
Thermal Conductivity (k)	~0.105 - 0.12 W·m ⁻¹ ·K ⁻¹	As an amorphous polymer, PVP has a relatively low thermal conductivity.

Table 1: Summary of Core Thermal Properties of **Polyvinylpyrrolidone**

Molecular Weight (K-value)	Approximate Molecular Weight (g/mol)	Glass Transition Temperature (T _g) (°C)
K-12	2,500	~136
K-17	10,000	~154
K-25 / K-30	28,000 - 34,000	~162 - 172
K-90	1,000,000 - 1,500,000	~172

Table 2: Influence of Molecular Weight on the Glass Transition Temperature of PVP

Experimental Protocols

Accurate determination of the thermal properties of PVP requires standardized and well-controlled experimental procedures. The following sections detail the methodologies for the key analytical techniques used.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g) Determination

Differential Scanning Calorimetry is a fundamental technique for determining the glass transition temperature of amorphous materials like PVP. The following protocol is a generalized procedure based on ASTM D3418.

1. Sample Preparation:

- Due to the hygroscopic nature of PVP, it is crucial to control for moisture content. Samples should be pre-conditioned in a controlled humidity environment or dried to a constant weight under vacuum at a temperature below the T_g.
- Accurately weigh 5-10 mg of the PVP sample into a standard aluminum DSC pan.
- Hermetically seal the pan to prevent any change in moisture content during the experiment. An empty, hermetically sealed pan is used as a reference.

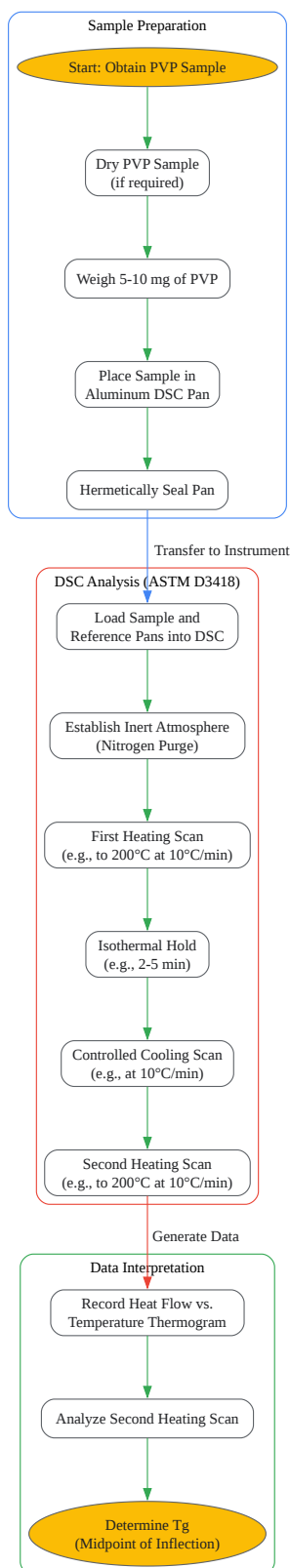
2. Instrumental Parameters:

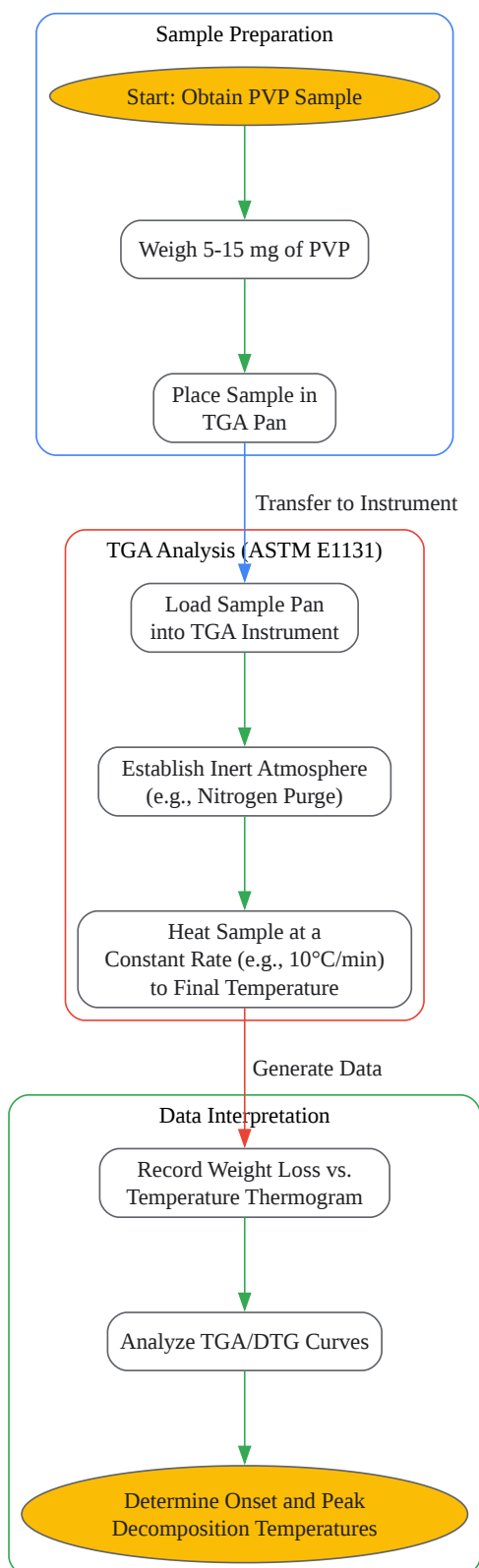
- Purge Gas: Use an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min to provide a stable thermal environment and prevent oxidative degradation.
- Temperature Program:
 - Equilibrate the sample at a temperature well below the expected T_g (e.g., 25 °C).
 - Heat the sample at a constant rate, typically 10 °C/min, to a temperature significantly above the T_g (e.g., 200 °C). This first heating scan is often used to erase the thermal history of the sample.

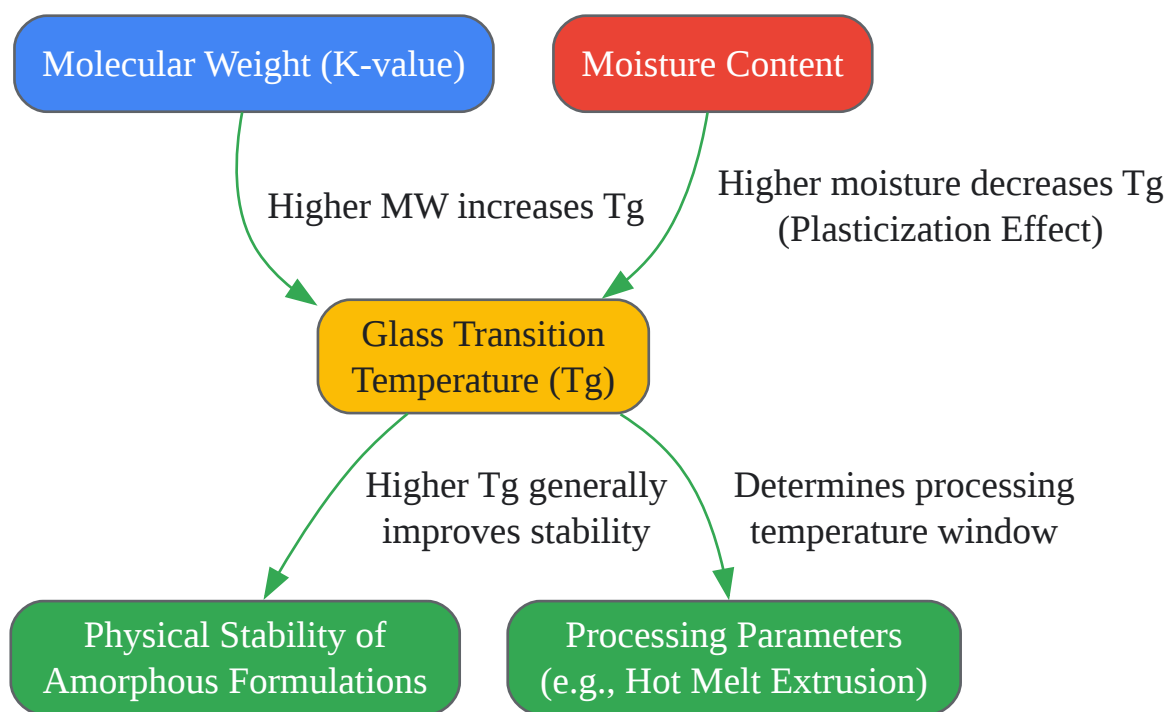
- Hold the sample at this temperature for a short period (e.g., 2-5 minutes) to ensure thermal equilibrium.
- Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
- Heat the sample a second time at the same rate (10 °C/min) through the glass transition region. The T_g is determined from this second heating scan.

3. Data Analysis:

- The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram.
- The T_g is typically determined as the midpoint of the inflection of the step change in heat flow.







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